molecular formula C18H14N4O5S B3581121 N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3581121
M. Wt: 398.4 g/mol
InChI Key: DUMOBFUGZYFQBR-UHFFFAOYSA-N
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Description

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidinyl group, a sulfamoyl group, and a benzodioxole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine and dimethylformamide as a solvent to form an intermediate compound . This intermediate is then reacted with hydrazine to form the hydrazine derivative . Further reactions with aromatic aldehydes and chalcones in a basic medium lead to the formation of the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dimethylformamide and ethanol, and may require specific temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can lead to the formation of oxidized pyrazole derivatives , while reduction with sodium borohydride can yield reduced amine derivatives.

Scientific Research Applications

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in bacteria and fungi . The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE include other sulfamoyl and pyrimidinyl derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-17(12-2-7-15-16(10-12)27-11-26-15)21-13-3-5-14(6-4-13)28(24,25)22-18-19-8-1-9-20-18/h1-10H,11H2,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMOBFUGZYFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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